molecular formula C10H17N3 B13644596 1-(cyclopentylmethyl)-4-methyl-1H-pyrazol-3-amine

1-(cyclopentylmethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13644596
M. Wt: 179.26 g/mol
InChI Key: PAIALGAKUYGZPO-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a cyclopentylmethyl group attached to the nitrogen atom at position 1 and a methyl group attached to the nitrogen atom at position 4 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopentylmethyl)-4-methyl-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of cyclopentylmethylamine with 4-methyl-1H-pyrazole-3-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(cyclopentylmethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopentylmethyl)-4-methyl-1H-pyrazole: Similar structure but lacks the amine group at position 3.

    4-Methyl-1H-pyrazol-3-amine: Similar structure but lacks the cyclopentylmethyl group at position 1.

    1-(Cyclopentylmethyl)-1H-pyrazol-3-amine: Similar structure but lacks the methyl group at position 4.

Uniqueness

1-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-3-amine is unique due to the presence of both the cyclopentylmethyl group and the methyl group on the pyrazole ring. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(cyclopentylmethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-8-6-13(12-10(8)11)7-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H2,11,12)

InChI Key

PAIALGAKUYGZPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2CCCC2

Origin of Product

United States

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